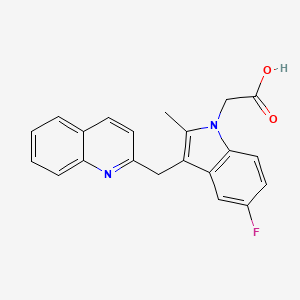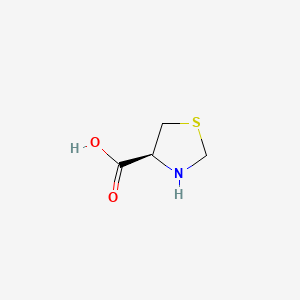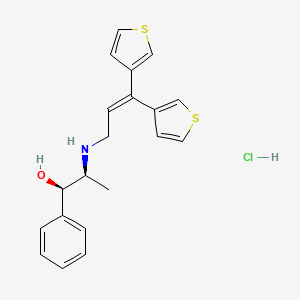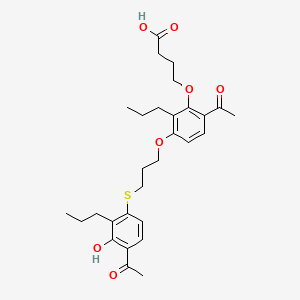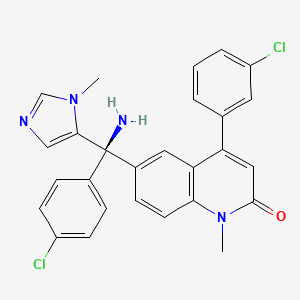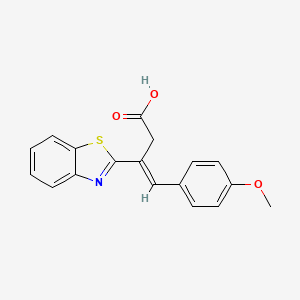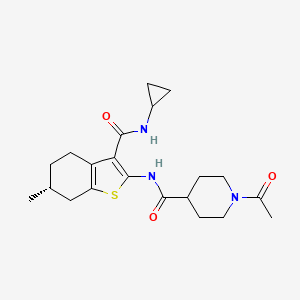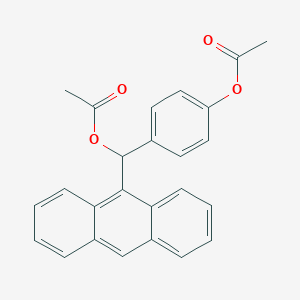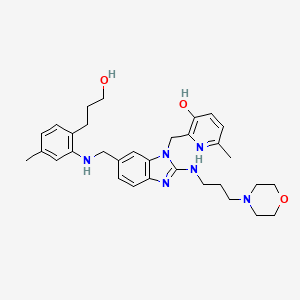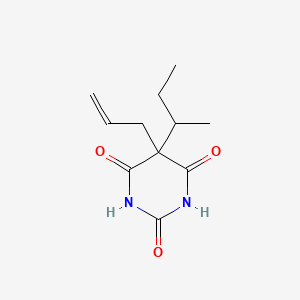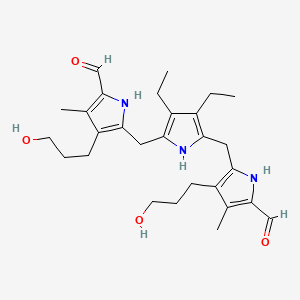
Porphyrin precursor
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de TPY-5628 implica la reacción de 3,4-dietilpirrol con formaldehído y 3-hidroxipropil-3-metilpirrol-2-carbaldehído en condiciones controladas. La reacción típicamente requiere un solvente como etanol o metanol y un catalizador como ácido clorhídrico para facilitar la reacción de condensación .
Métodos de Producción Industrial
En un entorno industrial, la producción de TPY-5628 se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, asegurando una calidad de producto constante. El uso de sistemas automatizados para la adición de reactivos y la separación de productos mejora aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
TPY-5628 experimenta diversas reacciones químicas, que incluyen:
Oxidación: TPY-5628 se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar derivados de pirrol correspondientes.
Reducción: La reducción de TPY-5628 se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: TPY-5628 puede sufrir reacciones de sustitución con halógenos u otros electrófilos para formar derivados de pirrol halogenados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halógenos en presencia de un catalizador como cloruro de hierro(III).
Principales Productos Formados
Oxidación: Derivados de pirrol oxidados.
Reducción: Derivados de pirrol reducidos.
Sustitución: Derivados de pirrol halogenados.
Aplicaciones Científicas De Investigación
TPY-5628 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de procesos biológicos que involucran derivados de pirrol.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos anticancerígenos.
Industria: Se utiliza en la producción de tintes, pigmentos y fotosensibilizadores
Mecanismo De Acción
El mecanismo de acción de TPY-5628 involucra su interacción con dianas moleculares específicas, como enzimas y receptores. En el contexto de la investigación contra el cáncer, se ha demostrado que TPY-5628 inhibe la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a la supresión del crecimiento tumoral. La capacidad del compuesto para formar complejos estables con iones metálicos también juega un papel crucial en su actividad biológica .
Comparación Con Compuestos Similares
Compuestos Similares
- 5,5’-((3,4-dietil-1H-pirrol-2,5-diyl)bis(metileno))bis(4-(3-hidroxipropil)-3-metil-1H-pirrol-2-carbaldehído)
- 2,2’:6’,2’'-terpiridina
- Ligandos de terpiridina 4’-sustituidos
Singularidad
TPY-5628 destaca por su estructura única, que le permite formar complejos estables con iones metálicos. Esta propiedad lo hace particularmente valioso en la síntesis de moléculas biológicamente activas y en aplicaciones que requieren alta estabilidad térmica y conductividad .
Propiedades
IUPAC Name |
5-[[3,4-diethyl-5-[[5-formyl-3-(3-hydroxypropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O4/c1-5-19-20(6-2)24(14-26-22(10-8-12-33)18(4)28(16-35)31-26)29-23(19)13-25-21(9-7-11-32)17(3)27(15-34)30-25/h15-16,29-33H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOQNKMJLOLMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C=O)C)CCCO)CC3=C(C(=C(N3)C=O)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459675 | |
| Record name | AGN-PC-004ZVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149365-62-8 | |
| Record name | AGN-PC-004ZVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
